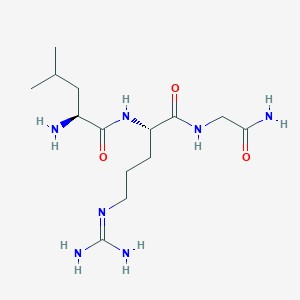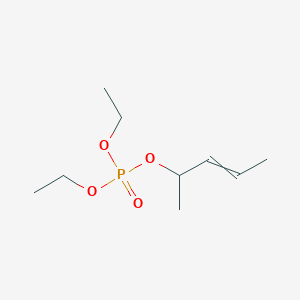![molecular formula C14H17F3 B14221590 [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-24-0](/img/structure/B14221590.png)
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: is an organic compound that features a benzene ring substituted with a 3-ethyl-3-(trifluoromethyl)pent-4-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves the following steps:
Formation of the Pent-4-en-1-yl Intermediate: This step involves the preparation of the 3-ethyl-3-(trifluoromethyl)pent-4-en-1-yl intermediate through a series of reactions, including alkylation and halogenation.
Coupling with Benzene: The intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various functional groups. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: can be compared with other similar compounds, such as:
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]phenol: Similar structure but with a hydroxyl group on the benzene ring.
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]aniline: Similar structure but with an amino group on the benzene ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
821799-24-0 |
|---|---|
Formule moléculaire |
C14H17F3 |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
[3-ethyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C14H17F3/c1-3-13(4-2,14(15,16)17)11-10-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |
Clé InChI |
JYRJCSUXFHQDQJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)

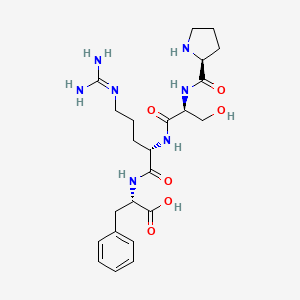
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
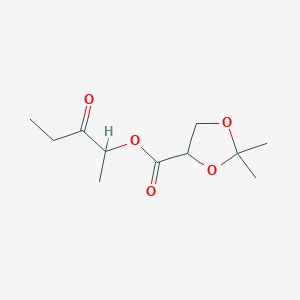
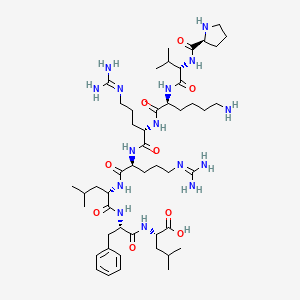
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)

![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)


